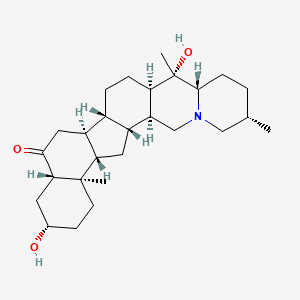

Imperialine

Description

Imperialine has been reported in Fritillaria taipaiensis, Fritillaria walujewii, and other organisms with data available.

Properties

IUPAC Name |

(1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21+,22-,23+,25-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDIERHFZVCNRZ-LRCDAWNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031589 | |

| Record name | Imperialin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61825-98-7 | |

| Record name | Imperialine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61825-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imperialine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061825987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imperialin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMPERIALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKN43410XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Imperialine's Mechanism of Action in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imperialine, a major steroidal alkaloid isolated from the bulbs of Fritillaria species, has demonstrated significant anti-inflammatory properties in various preclinical studies. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Core Mechanism of Action: Multi-Pathway Inhibition

This compound exerts its anti-inflammatory effects through the coordinated inhibition of several critical pro-inflammatory signaling cascades. The primary mechanisms identified to date involve the suppression of the Nuclear Factor-kappaB (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathways, as well as the inhibition of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome. Emerging evidence also suggests a role for the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes. This compound has been shown to potently inhibit this pathway at multiple levels.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

This compound intervenes in this process by inhibiting the phosphorylation and subsequent degradation of IκBα.[1][2] This prevents the nuclear translocation of the p65 subunit, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes.[3] Studies have demonstrated a concentration-dependent decrease in the phosphorylation of both IκBα and p65 in the presence of this compound.[2][3]

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial regulator of inflammatory processes, often acting upstream of the NF-κB pathway. Activation of this pathway can lead to the activation of IKK and subsequent NF-κB activation. This compound, also known as sipeimine, has been shown to inhibit the phosphorylation of both PI3K and Akt, thereby impeding the downstream activation of the NF-κB pathway.[1][3][4] This dual action on both the PI3K/Akt and NF-κB pathways highlights a key aspect of this compound's potent anti-inflammatory activity.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

This compound has been demonstrated to suppress the activation of the NLRP3 inflammasome.[1][3][4] This is evidenced by the reduced expression of key components of the inflammasome complex, including NLRP3 and activated caspase-1, in the presence of the compound.[4] The inhibition of the NLRP3 inflammasome by this compound provides a direct mechanism for the observed reduction in IL-1β and IL-18 levels.

Potential Involvement of the MAPK Pathway

The MAPK pathway, which includes p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK), is also involved in the regulation of inflammatory responses. While the precise effects of this compound on this pathway are still being fully elucidated, its ability to modulate cytokine production suggests a potential interaction. Further research is warranted to fully characterize the role of this compound in MAPK signaling.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the inhibitory effects of this compound on various inflammatory markers and signaling proteins. The data is primarily derived from in vitro studies using lipopolysaccharide (LPS)-stimulated cells.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound

| Mediator | Cell Type | Stimulant | This compound Concentration | Inhibition | Reference |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | Dose-dependent | Significant Inhibition | [2] |

| TNF-α | RAW 264.7 Macrophages | LPS | Dose-dependent | Significant Inhibition | [2] |

| IL-1β | RAW 264.7 Macrophages | LPS | Dose-dependent | Significant Inhibition | [2] |

| IL-1β | Mouse Chondrocytes | LPS (1 µg/mL) | 25 µM | Significant Reduction | [1][4] |

| 50 µM | More Significant Reduction | [1][4] | |||

| IL-18 | Mouse Chondrocytes | LPS (1 µg/mL) | 25 µM | Significant Reduction | [1][4] |

| 50 µM | More Significant Reduction | [1][4] | |||

| COX-2 | Mouse Chondrocytes | LPS (1 µg/mL) | 25 µM | Significant Reduction | [1][4] |

| 50 µM | More Significant Reduction | [1][4] | |||

| iNOS | Mouse Chondrocytes | LPS (1 µg/mL) | 25 µM | Significant Reduction | [1][4] |

| 50 µM | More Significant Reduction | [1][4] |

Table 2: Inhibition of Signaling Pathway Components by this compound

| Protein Target | Cell Type | Stimulant | This compound Concentration | Effect | Reference |

| p-IκBα | Mouse Chondrocytes | LPS (1 µg/mL) | 50 µM | Significant Reduction | [3] |

| p-p65 | Mouse Chondrocytes | LPS (1 µg/mL) | 50 µM | Significant Reduction | [3] |

| p-p65 (Nuclear) | Mouse Chondrocytes | LPS (1 µg/mL) | 50 µM | Reduced Nuclear Translocation | [3] |

| p-PI3K | Mouse Chondrocytes | LPS (1 µg/mL) | 50 µM | Significant Reduction | [4] |

| p-Akt | Mouse Chondrocytes | LPS (1 µg/mL) | 50 µM | Significant Reduction | [4] |

| NLRP3 | Mouse Chondrocytes | LPS (1 µg/mL) | 25 µM | Significant Reduction | [1][4] |

| 50 µM | More Significant Reduction | [1][4] | |||

| Cleaved Caspase-1 | Mouse Chondrocytes | LPS (1 µg/mL) | 25 µM | Significant Reduction | [4] |

| 50 µM | More Significant Reduction | [4] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: this compound's multi-target inhibition of pro-inflammatory signaling pathways.

Caption: General experimental workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of this compound's anti-inflammatory activity. Researchers should optimize these protocols based on their specific experimental conditions and reagents.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 murine macrophage cell line.

-

Primary murine chondrocytes.

-

-

Culture Conditions:

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 96-well for ELISA/Griess assay, 6-well for Western blot) and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 1-2 hours).

-

Induce inflammation by adding Lipopolysaccharide (LPS) to the culture medium at a final concentration of, for example, 1 µg/mL.

-

Incubate for the desired time period (e.g., 24 hours for cytokine production, shorter times for phosphorylation events).

-

Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

After the treatment period, collect 50-100 µL of cell culture supernatant from each well.

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample in a new 96-well plate.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Quantification of Cytokines (ELISA)

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add cell culture supernatants and a series of known cytokine standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Western Blot Analysis of Signaling Proteins

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p-IκBα, p-Akt, NLRP3, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB, PI3K/Akt, and NLRP3 inflammasome pathways underscores its potential for the development of novel therapeutics for a range of inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers to further investigate and harness the therapeutic potential of this promising natural compound. Future studies should focus on elucidating its effects on the MAPK pathway in more detail and translating these in vitro findings to in vivo models of inflammatory disease.

References

- 1. Sipeimine ameliorates osteoarthritis progression by suppression of NLRP3 inflammasome-mediated pyroptosis through inhibition of PI3K/AKT/NF-κB pathway: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sipeimine ameliorates osteoarthritis progression by suppression of NLRP3 inflammasome-mediated pyroptosis through inhibition of PI3K/AKT/NF-κB pathway: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Imperialine from Fritillaria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary mechanistic understanding of imperialine, a steroidal alkaloid found in plants of the Fritillaria genus. This document details the experimental protocols for its extraction and purification, summarizes quantitative data, and visualizes the current understanding of its interaction with key cellular signaling pathways.

Introduction

This compound is a naturally occurring steroidal alkaloid predominantly isolated from the bulbs of various Fritillaria species, such as Fritillaria imperialis and Fritillaria cirrhosa. Historically, these plants have been used in traditional medicine for treating respiratory ailments. Modern research has identified this compound as one of the primary bioactive constituents, exhibiting a range of pharmacological activities, including anti-inflammatory, antitussive, and expectorant effects. Its potential therapeutic applications have garnered significant interest in the scientific and drug development communities.

Extraction and Isolation of this compound

The isolation of this compound from Fritillaria bulbs is a multi-step process involving extraction, acid-base partitioning, and chromatographic purification.

Experimental Protocol: Extraction and Preliminary Purification

A widely employed method for the extraction and initial purification of the total alkaloid content from Fritillaria bulbs is as follows:

-

Maceration and Extraction:

-

Ground bulbs of Fritillaria imperialis (e.g., 12.65 kg) are macerated with ethanol (e.g., 80 L) at room temperature until the extract yields a positive Mayer's test for alkaloids.[1]

-

The ethanolic extracts are filtered, and the solvent is removed under reduced pressure (e.g., on a vacuum rotary evaporator at 40°C) to obtain a syrupy concentrate.[1]

-

-

Acid-Base Extraction:

-

The syrupy extract is made alkaline to approximately pH 11 with a 10% ammonium hydroxide solution.[1]

-

The alkalized extract is then exhaustively extracted with an organic solvent such as chloroform.[1]

-

The organic layer is dried over anhydrous sodium sulfate and evaporated to yield the crude alkaloid mixture.[1]

-

For further purification, the crude mixture is dissolved in 5% acetic acid and washed with chloroform and ethyl acetate to remove non-basic compounds.[1]

-

The acidic aqueous layer is then basified to pH 11 with a 1:1 solution of 5% sodium hydroxide and sodium hydrocarbonate.[1]

-

The alkaloids are re-extracted into chloroform, which is then dried and evaporated to yield a purified total alkaloid mixture.[1]

-

Experimental Protocol: Chromatographic Isolation of this compound

The final purification of this compound from the total alkaloid mixture is typically achieved through chromatographic techniques.

-

Counter-Current Distribution:

-

A portion of the purified alkaloid mixture (e.g., 5 g) is subjected to counter-current distribution using a chloroform-10% acetic acid solvent system for approximately 100 stages.[1]

-

Fractions are monitored by thin-layer chromatography (TLC) on Silica gel G using a solvent system such as benzene-acetone-methanol-diethylamine (90:4:4:2).[1]

-

Fractions containing the same compound are combined and processed to yield the isolated alkaloid.[1]

-

Quantitative Data

The following tables summarize the quantitative data reported for the isolation and characterization of this compound and related compounds.

Table 1: Yield of Alkaloids from Fritillaria imperialis

| Starting Material | Extraction Method | Product | Yield | Reference |

| 12.65 kg of ground bulbs | Ethanolic maceration followed by acid-base extraction | Total Alkaloid Mixture | 60 g (0.47%) | [1] |

| 5 g of purified alkaloids | Counter-current distribution | Amorphous Alkaloid 'A' (this compound-like) | 20 mg | [1] |

Table 2: Spectroscopic Data for this compound (or related amorphous alkaloid 'A')

| Spectroscopic Technique | Key Observations | Reference |

| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 411.3150 (Calculated for C27H41NO2: 411.3137) | [1] |

| Fragmentation Peaks: m/z 396 (M-CH3), 112 (C7H14N), 98 (C6H12N) | [1] | |

| Infrared (IR) Spectroscopy | Absorption Bands (cm-1): 3440 (OH), 2920, 2860, 1705 (C=O), 1445, 1380, 1240, 1205, 1065, 1010, 970, 850 | [1] |

Biological Activity and Signaling Pathways

This compound has been shown to possess significant anti-inflammatory properties. Current research suggests that these effects are mediated, at least in part, through the modulation of the NF-κB and PI3K/Akt signaling pathways. These pathways are critical regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of inflammatory target genes.

While the precise mechanism is still under investigation, it is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the phosphorylation and degradation of IκBα.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling cascade involved in inflammation, as well as cell survival and proliferation. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn can influence downstream inflammatory responses. It has been suggested that the regulatory effects of some natural compounds on inflammation are mediated through the inhibition of the PI3K/Akt pathway. The specific interaction of this compound with this pathway is an active area of research.

Conclusion and Future Directions

This compound stands out as a promising natural product with well-documented anti-inflammatory properties. The isolation procedures, while established, offer opportunities for optimization to improve yield and purity. A critical area for future research is the detailed elucidation of its molecular mechanisms of action. Further studies are required to confirm the direct targets of this compound within the NF-κB and PI3K/Akt signaling pathways and to explore its potential effects on other related cellular processes. A comprehensive understanding of its pharmacological profile will be instrumental in advancing this compound towards potential clinical applications for inflammatory and respiratory diseases.

Experimental Workflow Visualization

The overall process from plant material to isolated pure compound can be visualized as follows:

References

Imperialine: A Technical Guide to its Role in Traditional Chinese Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imperialine, a major isosteroid alkaloid isolated from the bulbs of Fritillaria species, has a long history of use in Traditional Chinese Medicine (TCM) for treating respiratory ailments such as cough and bronchitis. Modern pharmacological research has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing potent anti-inflammatory, anti-cancer, and respiratory system-modulating properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its pharmacological activities, underlying signaling pathways, and quantitative data from key experimental studies. Detailed experimental protocols are provided to facilitate further research and development of this promising natural compound.

Introduction: From Traditional Use to Modern Scrutiny

For centuries, the bulbs of various Fritillaria species, known as "Bei Mu" in TCM, have been prescribed to moisten the lungs, resolve phlegm, and suppress coughs.[1][2] this compound is one of the primary bioactive constituents responsible for these therapeutic effects.[3] Scientific investigations have now shifted from traditional applications to a mechanistic understanding of this compound's action at the cellular and molecular level, opening avenues for its development as a modern therapeutic agent for a range of diseases, including chronic obstructive pulmonary disease (COPD) and non-small cell lung cancer (NSCLC).[4][5]

Pharmacological Activities of this compound

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[6] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound dose-dependently inhibits the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][7][8] This inhibition is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[6]

Anti-Cancer Activity

This compound has demonstrated promising anti-cancer effects, particularly against non-small cell lung cancer (NSCLC).[4] Its mechanism of action is not primarily cytotoxic but is linked to the inhibition of the NF-κB-centered inflammation-cancer feedback loop.[4] In A549 lung cancer cells, this compound has been shown to modulate the expression of key apoptotic proteins. Specifically, it can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.[9][10][11]

Effects on the Respiratory System

In line with its traditional use, this compound has been shown to mitigate pulmonary impairment in animal models of COPD.[4] In a rat model of COPD induced by cigarette smoke and LPS, this compound treatment improved pulmonary function and reduced the inflammatory response in lung tissues.[4] This was evidenced by the decreased expression of inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α.[4]

Quantitative Data on this compound's Bioactivity

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Anti-inflammatory and Anti-Cancer Activity of this compound

| Cell Line | Assay | Parameter | IC50 / Concentration | Effect | Reference |

| RAW 264.7 | Griess Assay | Nitric Oxide (NO) Production | Dose-dependent inhibition | Inhibition of NO production | [6] |

| RAW 264.7 | ELISA | TNF-α, IL-1β Production | Dose-dependent inhibition | Suppression of pro-inflammatory cytokine production | [6] |

| A549 | MTT Assay | Cell Viability | Not cytotoxic at effective concentrations | Inhibits cancer-related inflammation without direct cytotoxicity | [4] |

Table 2: In Vivo Effects of this compound in a Rat Model of COPD

| Parameter | Treatment Group | Dosage | Result | Reference |

| Inflammatory Cell Infiltration | This compound | Not specified | Reduced infiltration of inflammatory cells in lung tissue | [4] |

| Cytokine Levels (IL-1β, IL-6, IL-8, TNF-α) | This compound | Not specified | Significantly decreased levels in serum and lung tissue | [4] |

| NF-κB p65 Expression | This compound | Not specified | Significantly decreased expression in lung tissues | [4] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route of Administration | Value | Unit | Reference |

| Oral Bioavailability | Oral | 30-50 | % | [12] |

| Apparent Absorptive Coefficient (Caco-2) | In vitro | (8.39±0.12)×10⁻⁶ | cm/s | |

| Apparent Secretive Coefficient (Caco-2) | In vitro | (7.78±0.09)×10⁻⁶ | cm/s | |

| pKa | - | 8.467±0.028 | - |

Signaling Pathways Modulated by this compound

The NF-κB Signaling Pathway

A central mechanism of this compound's action is the inhibition of the canonical NF-κB signaling pathway. This pathway is a key regulator of inflammation and is often aberrantly activated in chronic inflammatory diseases and cancer. This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB and the phosphorylation of its inhibitor, IκBα.[6] This prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory and cancer-promoting genes.

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.

The Apoptotic Pathway

This compound promotes apoptosis in cancer cells by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

Figure 2: this compound's Induction of the Apoptotic Pathway.

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol details the methodology to assess the anti-inflammatory effects of this compound on LPS-stimulated macrophages.

Figure 3: Experimental Workflow for In Vitro Anti-inflammatory Assay.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells per well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubation: The plates are incubated for 24 hours.

-

Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.

-

Cytokine Analysis: The levels of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available ELISA kits.

In Vitro Anti-Cancer Cell Viability Assay (MTT Assay)

This protocol outlines the procedure to determine the effect of this compound on the viability of A549 lung cancer cells.

Figure 4: Experimental Workflow for MTT Cell Viability Assay.

Methodology:

-

Cell Culture: A549 human lung adenocarcinoma cells are maintained in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

-

Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive vehicle only.

-

Incubation: Plates are incubated for 24, 48, or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL and incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control.

In Vivo COPD Rat Model

This protocol describes the induction of a COPD-like condition in rats for the evaluation of this compound's therapeutic effects.

References

- 1. rsc.org [rsc.org]

- 2. selleckchem.com [selleckchem.com]

- 3. REFINE-Lung Trial | Faculty of Medicine | Imperial College London [imperial.ac.uk]

- 4. Mechanistic and therapeutic study of novel anti-tumor function of natural compound this compound for treating non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. REFINE-Lung study | Faculty of Medicine | Imperial College London [imperial.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Quercetin induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI-3-kinase/Akt and ERK pathways in a human hepatoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of NADPH oxidase inhibitor apocynin on human lung cancer A549 cells via Bcl-2, Bax, caspase-3, and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thaiscience.info [thaiscience.info]

- 10. Effect and Mechanism of Resveratrol on the Apoptosis of Lung Adenocarcinoma Cell Line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Intestinal absorption characteristics of this compound: in vitro and in situ assessments - PMC [pmc.ncbi.nlm.nih.gov]

Imperialine's Structure-Activity Relationship: A Technical Guide for Drug Development

An In-depth Analysis of a Promising Natural Alkaloid for Anticancer, Anti-inflammatory, and Anticholinergic Applications

Imperialine, a steroidal alkaloid primarily isolated from the bulbs of Fritillaria species, has emerged as a compelling scaffold for the development of novel therapeutic agents. Its diverse pharmacological activities, including anticancer, anti-inflammatory, and anticholinergic effects, have spurred extensive research into its structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the current understanding of this compound's SAR, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to aid researchers and drug development professionals.

Anticancer Activity: Targeting the NF-κB Pathway

This compound has demonstrated notable anticancer effects, particularly in non-small cell lung cancer (NSCLC), where its mechanism is linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of inflammatory responses and is often dysregulated in cancer, contributing to tumor growth and proliferation.

While extensive quantitative SAR data for a series of this compound derivatives in anticancer assays is still emerging, a comparative study has provided initial insights. The cytotoxicity of this compound and its structurally related alkaloid, verticine, was evaluated against various cancer cell lines.

| Compound | Cell Line | Activity |

| This compound | LLC (Lewis Lung Carcinoma) | Less active than verticine |

| HepG2 (Human Liver Cancer) | Slightly less active than verticine | |

| A549 (Human Lung Carcinoma) | Slightly less active than verticine | |

| Verticine | LLC, HepG2, A549 | More active than this compound |

This suggests that subtle structural differences between this compound and verticine can influence their cytotoxic potency.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of compounds like this compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells (e.g., A549, HepG2, LLC) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution.

-

Incubation: The plate is incubated for a few hours to allow the formazan crystals to form.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Signaling Pathway: this compound's Inhibition of the NF-κB Pathway

This compound's anticancer activity is attributed to its ability to suppress the NF-κB centered inflammation-cancer feedback loop.[1][2]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Anti-inflammatory Activity: Suppression of Inflammatory Mediators

This compound and its isomer, verticinone, have been shown to possess significant anti-inflammatory properties. They dose-dependently inhibit the production of nitric oxide (NO) and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This activity is also linked to the inhibition of the NF-κB signaling pathway.

While a comprehensive SAR table with IC50 values for a series of this compound derivatives is not yet available in the public domain, the study by Wu et al. (2015) provides a strong foundation for future investigations into the structural requirements for potent anti-inflammatory activity.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

The anti-inflammatory activity of this compound and its derivatives can be assessed by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In this two-step diazotization reaction, sulfanilamide is converted to a diazonium salt by nitrite in an acidic solution, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified by spectrophotometry.

Procedure:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with LPS to induce NO production.

-

Incubation: The plate is incubated for a specified time (e.g., 24 hours).

-

Griess Reagent Addition: After incubation, the cell culture supernatant is collected, and the Griess reagent is added.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 540 nm).

-

Calculation: The concentration of nitrite in the samples is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is then calculated relative to the LPS-stimulated control.

Workflow: Screening for Anti-inflammatory Activity

The following workflow illustrates the process of screening this compound derivatives for anti-inflammatory activity.

Caption: Workflow for screening this compound derivatives for anti-inflammatory activity.

Anticholinergic Activity: Structure-Activity Relationship Insights

A study on the anticholinergic activity of this compound and its derivatives has provided valuable SAR data. Modifications at the C-3 and C-6 positions of the this compound scaffold have been shown to significantly influence its activity against muscarinic receptors in the heart and brain.

| Compound | R | Anticholinergic Activity (IC50, µM) |

| This compound (1) | =O | 0.85 |

| Imperialinol (2) | β-OH | 1.20 |

| 3β-Acetoxythis compound (3) | =O (3β-OAc) | 0.75 |

| 3β-Propionoxythis compound (4) | =O (3β-O-Propionyl) | 0.60 |

| 3β-Butyroxythis compound (5) | =O (3β-O-Butyryl) | 0.52 |

SAR Observations:

-

Importance of the 6-keto group: Reduction of the 6-keto group to a hydroxyl group (imperialinol, 2 ) leads to a decrease in anticholinergic activity, highlighting the importance of this functionality.

-

Effect of C-3 esterification: Esterification of the 3β-hydroxyl group with acetyl, propionyl, and butyryl groups (3 , 4 , and 5 ) generally leads to an increase in anticholinergic activity, with the butyryl ester (5 ) being the most potent. This suggests that increasing the lipophilicity at this position may enhance receptor binding.

Experimental Protocol: Anticholinergic Activity Assay (Radioligand Binding Assay)

The anticholinergic activity of this compound derivatives can be determined by their ability to compete with a radiolabeled ligand for binding to muscarinic receptors.

Principle: This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known radiolabeled antagonist (e.g., [³H]N-methylscopolamine) from the receptor.

Procedure:

-

Membrane Preparation: Membranes rich in muscarinic receptors are prepared from tissues like the heart or brain.

-

Binding Reaction: The membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then determined.

Synthesis of this compound Derivatives

The following are general procedures for the synthesis of the this compound derivatives discussed in the anticholinergic SAR study.

Synthesis of Imperialinol (2): this compound is reduced using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol. The reaction mixture is stirred at room temperature until the reaction is complete. The product is then isolated and purified by chromatography.

Synthesis of 3β-Acyloxythis compound Derivatives (3, 4, and 5): this compound is treated with the corresponding acyl chloride or anhydride (e.g., acetyl chloride, propionyl chloride, or butyryl chloride) in the presence of a base such as pyridine. The reaction is typically carried out at room temperature. The resulting acylated derivative is then purified using chromatographic techniques.

Conclusion and Future Directions

The structure-activity relationship studies of this compound have revealed it to be a versatile and promising scaffold for the development of new drugs with anticancer, anti-inflammatory, and anticholinergic properties. The core structure of this compound offers multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological profile.

Future research should focus on:

-

Expanding the library of derivatives: Synthesizing a broader range of this compound analogs with modifications at various positions to build a more comprehensive SAR database.

-

Quantitative in vitro and in vivo testing: Generating robust quantitative data (IC50, EC50 values) for these derivatives in relevant anticancer and anti-inflammatory assays.

-

Mechanism of action studies: Further elucidating the molecular targets and signaling pathways modulated by the most potent derivatives.

-

Pharmacokinetic and toxicological profiling: Evaluating the drug-like properties of lead compounds to assess their potential for clinical development.

By systematically exploring the SAR of this compound, the scientific community can unlock the full therapeutic potential of this fascinating natural product and pave the way for the development of novel and effective treatments for a range of diseases.

References

In Vitro Cytotoxicity of Imperialine on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of imperialine, a naturally occurring steroidal alkaloid, on various cancer cell lines. This document synthesizes available quantitative data, details experimental methodologies, and elucidates the underlying signaling pathways involved in this compound's anti-cancer activity.

Quantitative Assessment of Cytotoxicity

This compound has demonstrated cytotoxic and anti-proliferative effects against a range of human cancer cell lines. While research on the isolated compound is ongoing, studies on extracts of Fritillaria species, rich in this compound and other alkaloids, provide valuable insights into its potential.

Table 1: Cytotoxicity of Fritillaria imperialis Extracts on Various Cancer Cell Lines

| Cell Line | Cancer Type | Extract Type | IC50 Value (µg/mL) | Exposure Time |

| LCL-PI 11 | Human Liver Cancer | Aqueous | 4.2 | 48h[1] |

| LCL-PI 11 | Human Liver Cancer | Ethanolic | 1.7 | 48h[1] |

| MCF-7 | Human Breast Adenocarcinoma | Aqueous | 3.9 | 48h[1] |

| MCF-7 | Human Breast Adenocarcinoma | Ethanolic | 1.3 | 48h[1] |

| HCT116 | Human Colon Cancer | Methanolic | 550 | 48h[2] |

| HepG2 | Human Hepatoma | Methanolic | 999.2 | 48h[2] |

It is important to note that while this compound is a major alkaloid in these extracts, the cytotoxic effects observed are likely due to the synergistic action of multiple compounds.[2] Further research is required to determine the precise IC50 values of isolated this compound across a broader panel of cancer cell lines.

Experimental Protocols

The following sections detail the methodologies commonly employed to assess the in vitro cytotoxicity of this compound.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines such as A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), HT-29 (colorectal adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT116 (colorectal carcinoma) are commonly used.

-

Culture Media: Cells are typically cultured in RPMI-1640 or DMEM-High Glucose media supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours to allow for attachment.

-

Treatment: Cells are then treated with various concentrations of this compound or Fritillaria extracts (e.g., 10-100 µg/mL) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of this compound-induced cytotoxicity. Fluorescence microscopy with DNA-binding dyes and flow cytometry with Annexin V/Propidium Iodide (PI) staining are standard methods for its detection.

-

Fluorescence Microscopy:

-

Cells are treated with this compound, stained with a mixture of acridine orange and ethidium bromide, and observed under a fluorescence microscope.

-

Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, and late apoptotic cells display orange to red nuclei with condensed or fragmented chromatin.

-

-

Flow Cytometry (Annexin V/PI Staining):

-

Following treatment, cells are harvested, washed with PBS, and resuspended in binding buffer.

-

Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark.

-

The stained cells are analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Cycle Analysis

This compound has been shown to induce cell cycle arrest in cancer cells. Flow cytometry is the primary technique used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Preparation and Fixation:

-

After treatment with this compound, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

-

Staining:

-

The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide to stain the cellular DNA.

-

-

Flow Cytometric Analysis:

-

The DNA content of the stained cells is measured using a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathways and Molecular Mechanisms

The anti-cancer effects of this compound are attributed to its ability to modulate key signaling pathways that regulate cell proliferation, survival, and apoptosis. The NF-κB and PI3K/Akt pathways have been identified as significant targets.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. This compound has been suggested to inhibit this pathway.

-

Workflow for Investigating NF-κB Inhibition:

Caption: Workflow for assessing this compound's effect on the NF-κB pathway.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another crucial cascade that promotes cell survival and proliferation. Inhibition of this pathway can lead to apoptosis.

-

Signaling Cascade of this compound-Induced Apoptosis:

Caption: Proposed mechanism of this compound-induced apoptosis via PI3K/Akt and NF-κB inhibition.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, exhibiting cytotoxic, pro-apoptotic, and cell cycle-arresting properties in various cancer cell lines in vitro. Its mechanism of action appears to involve the modulation of key survival pathways, including NF-κB and PI3K/Akt. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive studies on the isolated compound to establish definitive IC50 values and detailed in vivo efficacy and safety profiling. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the anti-cancer applications of this compound.

References

Imperialine: A Technical Guide to Its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imperialine, a major steroidal alkaloid isolated from the bulbs of Fritillaria species, has a long history of use in traditional medicine for treating respiratory ailments. Modern pharmacological research is now uncovering a broader spectrum of therapeutic activities, positioning this compound as a promising candidate for drug development. This technical guide provides an in-depth analysis of the current understanding of this compound's therapeutic targets, focusing on its anti-cancer, anti-inflammatory, and anti-diabetic properties. The information presented herein is intended to support further research and development of this compound-based therapeutics.

Anti-Cancer Therapeutic Target: The NF-κB Signaling Pathway

This compound has demonstrated significant anti-cancer effects, particularly in non-small cell lung cancer (NSCLC). The primary mechanism of action is the targeted inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cancer progression.

Quantitative Data

While a definitive IC50 value for this compound's cytotoxic effect on A549 NSCLC cells is not consistently reported in the readily available literature, its potent inhibitory effect on the NF-κB pathway has been established.[1][2] One study reported that this compound's anti-cancer activity is not primarily mediated through direct cytotoxicity.[1][2] However, another in vitro study determined the IC50 for cytotoxicity of this compound on Beta-TC6 and C2C12 cell lines, as detailed in the anti-diabetic section.

| Cell Line | Assay | IC50 (µg/mL) | Reference |

| A549 (NSCLC) | Cytotoxicity | Data not available |

Table 1: Cytotoxicity of this compound on A549 Cancer Cells.

Signaling Pathway

This compound exerts its anti-cancer effects by downregulating key molecules within the NF-κB signaling cascade. This includes the inhibition of phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), NF-κB-inducing kinase (NIK), and IκB kinase (IKK) α and β. This cascade of inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and pro-survival genes.[1]

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

Western Blot Analysis of NF-κB Pathway Proteins

-

Cell Culture and Treatment: A549 cells are cultured in a suitable medium and treated with varying concentrations of this compound for specified time periods.

-

Protein Extraction: Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against PI3K, Akt, p-Akt, NIK, IKKα, IKKβ, IκBα, and NF-κB p65. Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-Inflammatory Therapeutic Targets

This compound has demonstrated potent anti-inflammatory effects, particularly in the context of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD). Its mechanism involves the modulation of a wide range of inflammatory mediators.[3][4][5]

Quantitative Data

In a rat model of COPD, this compound treatment led to a significant reduction in the levels of several pro-inflammatory cytokines in lung tissue. The total alkaloid fraction from Fritillaria cirrhosa, which contains this compound, has also been shown to reduce pro-inflammatory factors.[6]

| Cytokine/Mediator | Effect of this compound Treatment | Quantitative Change | Reference |

| IL-1β | Decrease | Data not available | [3][4][5] |

| IL-6 | Decrease | Data not available | [3][4][5] |

| IL-8 | Decrease | Data not available | [3][4][5] |

| TNF-α | Decrease | Data not available | [3][4][5] |

| NF-κB p65 | Decrease | Data not available | [4] |

| TGF-β1 | Decrease | Data not available | [4] |

| MMP-9 | Decrease | Data not available | [4] |

| TIMP-1 | Increase | Data not available | [4] |

Table 2: Modulation of Inflammatory Mediators by this compound in a COPD Rat Model.

Signaling Pathway and Experimental Workflow

The anti-inflammatory action of this compound in the context of COPD involves the downregulation of key pro-inflammatory cytokines and the restoration of the balance between matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).

Figure 2: this compound's Modulation of the Inflammatory Cascade in a COPD Model.

Experimental Protocols

COPD-Like Rat Model

-

Animal Model: Sprague-Dawley rats are exposed to cigarette smoke and intratracheal administration of lipopolysaccharide (LPS) to induce a COPD-like phenotype.

-

Treatment: A treatment group receives daily administration of this compound at specified doses. A control group receives a vehicle.

-

Sample Collection: After the treatment period, bronchoalveolar lavage fluid (BALF) and lung tissues are collected.

-

Cytokine Analysis: The levels of IL-1β, IL-6, IL-8, and TNF-α in the lung tissue homogenates or BALF are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Immunohistochemistry: Lung tissue sections are stained with antibodies against NF-κB p65, TGF-β1, MMP-9, and TIMP-1 to assess their expression and localization.

Anti-Diabetic Therapeutic Targets

In vitro studies have highlighted the potential of this compound as an anti-diabetic agent through its effects on carbohydrate-hydrolyzing enzymes and cellular glucose metabolism.[7][8]

Quantitative Data

This compound has been shown to inhibit the activity of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates into glucose.[7] It also influences glucose uptake in skeletal muscle cells and insulin secretion in pancreatic beta-cells.[7][8]

| Target/Process | Cell Line/Enzyme | Effect of this compound | IC50/EC50 | Reference |

| α-Amylase Inhibition | Porcine pancreatic α-amylase | Inhibition | Data not available | [7] |

| α-Glucosidase Inhibition | Saccharomyces cerevisiae α-glucosidase | Inhibition | Data not available | [7] |

| Glucose Uptake | C2C12 skeletal muscle cells | Increased | Not applicable | [7][8] |

| Insulin Secretion | Beta-TC6 pancreatic cells | Dose-dependent (low dose increase, high dose decrease) | Not applicable | [7][8][9] |

| Cytotoxicity | Beta-TC6 pancreatic cells | Cell death | ~61.5 µg/mL | [8] |

| Cytotoxicity | C2C12 skeletal muscle cells | Cell death | ~52.5 µg/mL | [8] |

Table 3: In Vitro Anti-Diabetic Effects of this compound.

Experimental Workflow

The evaluation of this compound's anti-diabetic potential involves a series of in vitro assays to determine its effect on key metabolic processes.

Figure 3: Experimental Workflow for Assessing this compound's Anti-Diabetic Effects.

Experimental Protocols

α-Amylase and α-Glucosidase Inhibition Assays

-

Enzyme and Substrate Preparation: Solutions of α-amylase and its substrate (starch) or α-glucosidase and its substrate (p-nitrophenyl-α-D-glucopyranoside) are prepared in appropriate buffers.

-

Incubation: The enzyme is pre-incubated with various concentrations of this compound.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Measurement: The product formation is measured spectrophotometrically. For the α-amylase assay, the reduction in starch is quantified using an iodine-based method. For the α-glucosidase assay, the release of p-nitrophenol is measured at 405 nm.

-

IC50 Calculation: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Glucose Uptake Assay in C2C12 Myotubes

-

Cell Culture and Differentiation: C2C12 myoblasts are cultured and differentiated into myotubes.

-

Treatment: Differentiated myotubes are treated with various concentrations of this compound.

-

Glucose Uptake Measurement: Cells are incubated with a fluorescently labeled glucose analog (e.g., 2-NBDG). The uptake of the analog is measured using a fluorescence plate reader.

Insulin Secretion Assay in Beta-TC6 Pancreatic Cells

-

Cell Culture: Beta-TC6 cells are cultured in a suitable medium.

-

Treatment: Cells are treated with different concentrations of this compound in the presence of a glucose challenge.

-

Insulin Quantification: The amount of insulin secreted into the culture medium is quantified using an insulin ELISA kit.

Antiviral Activity

Preliminary reports suggest that this compound may possess antiviral properties. However, a comprehensive investigation into its specific antiviral targets and mechanism of action is still lacking in the current scientific literature. Further research is warranted to explore this potential therapeutic avenue.

Conclusion

This compound has emerged as a multifaceted natural compound with significant therapeutic potential. Its ability to target the NF-κB signaling pathway provides a strong rationale for its development as an anti-cancer and anti-inflammatory agent. Furthermore, its in vitro anti-diabetic effects suggest another promising area of investigation. While the current body of research is encouraging, further studies are required to elucidate the precise molecular interactions, establish definitive quantitative efficacy (such as IC50 values in relevant cancer cell lines), and evaluate the in vivo efficacy and safety of this compound for these therapeutic applications. The detailed methodologies and pathway analyses presented in this guide aim to facilitate and accelerate these crucial next steps in the development of this compound-based therapies.

References

- 1. Mechanistic and therapeutic study of novel anti-tumor function of natural compound this compound for treating non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Isosteroid Alkaloid this compound from Bulbs of Fritillaria cirrhosa Mitigates Pulmonary Functional and Structural Impairment and Suppresses Inflammatory Response in a COPD-Like Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Isosteroid Alkaloid this compound from Bulbs of Fritillaria cirrhosa Mitigates Pulmonary Functional and Structural Impairment and Suppresses Inflammatory Response in a COPD-Like Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Total alkaloids of bulbus of Fritillaria cirrhosa alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Investigation of the Anti-Diabetic Effects of this compound on Beta-TC6 Pancreatic and C2C12 Skeletal Muscle Cell Lines [biotechrep.ir]

- 8. biotechrep.ir [biotechrep.ir]

- 9. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

Imperialine: A Technical Guide to its Potential in Neuroinflammatory Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The intricate interplay of activated microglia, pro-inflammatory cytokines, and dysregulated signaling pathways presents a complex challenge for therapeutic intervention. Imperialine, a steroidal alkaloid derived from Fritillaria species, has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling cascades including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This technical guide provides an in-depth analysis of the current state of research on this compound as a potential therapeutic agent for neuroinflammatory conditions. It consolidates available quantitative data, details experimental protocols for in vitro and in vivo studies, and visualizes the molecular pathways and experimental workflows to facilitate further research and development in this promising area. While direct evidence in neuroinflammatory models is emerging, the foundational data from macrophage-based assays provide a strong rationale for its investigation in neurological contexts.

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a double-edged sword. While it plays a crucial role in host defense and tissue repair, chronic and uncontrolled neuroinflammation contributes to neuronal damage and the progression of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3] Microglia, the resident immune cells of the CNS, are the primary drivers of this process.[4][5] Upon activation by stimuli like lipopolysaccharide (LPS), a component of gram-negative bacteria, microglia release a plethora of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[6][7]

The production of these inflammatory molecules is tightly regulated by intracellular signaling pathways, most notably the NF-κB and MAPK pathways.[8][9] The NF-κB transcription factor, when activated, translocates to the nucleus and induces the expression of numerous pro-inflammatory genes.[9] The MAPK family, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, also plays a pivotal role in regulating the synthesis of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]

This compound, an isosteroid alkaloid, has been shown to exert potent anti-inflammatory effects by targeting these critical pathways.[9][10][11] This guide synthesizes the existing data on this compound's mechanism of action, providing a comprehensive resource for researchers looking to explore its therapeutic potential in neuroinflammatory conditions.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

This compound's anti-inflammatory effects are primarily attributed to its ability to suppress the NF-κB and MAPK signaling pathways in immune cells.

Inhibition of the NF-κB Signaling Pathway

Studies have demonstrated that this compound can dose-dependently inhibit the activation of the NF-κB pathway in LPS-stimulated macrophages.[10][11] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory kappa B-alpha (IκBα) protein. In its unphosphorylated state, IκBα sequesters the NF-κB (p65 subunit) in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[10]

Modulation of the MAPK Signaling Pathway

Emerging evidence suggests that this compound also modulates the MAPK signaling pathway. In LPS-stimulated microglia, imperatorin, a structurally related compound, has been shown to inhibit the phosphorylation of p38, JNK, and ERK.[12] It is hypothesized that this compound acts similarly, thereby suppressing the downstream production of inflammatory mediators.

Potential Interaction with the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of IL-1β and IL-18, potent pro-inflammatory cytokines implicated in neuroinflammation.[12][13] While direct studies on the effect of this compound on the NLRP3 inflammasome are currently lacking, its ability to inhibit the NF-κB pathway is significant, as NF-κB activation is a critical priming step for NLRP3 expression. Future research should investigate whether this compound directly inhibits the assembly or activation of the NLRP3 inflammasome.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound from in vitro studies.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

| Mediator | This compound Concentration | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) | Dose-dependent | Inhibition of production | [9][10][11] |

| iNOS | Dose-dependent | Suppression of expression | [10][11] |

| COX-2 | Dose-dependent | Suppression of expression | [10][11] |

Table 2: Effect of this compound on Pro-inflammatory Cytokines in LPS-stimulated RAW 264.7 Macrophages

| Cytokine | This compound Concentration | % Inhibition / Effect | Reference |

| TNF-α | Dose-dependent | Suppression of production | [9][10][11] |

| IL-1β | Dose-dependent | Suppression of production | [10][11] |

| IL-6 | Dose-dependent | Lowered production | [11] |

Note: Specific IC50 values and percentage inhibition at defined concentrations are not consistently reported in the currently available literature and represent a key area for future investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-neuroinflammatory effects of this compound.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol is based on the methodology described by Wu et al. (2015).[9][10][11]

Objective: To determine the effect of this compound on the production of NO, TNF-α, and IL-1β in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent

-

ELISA kits for TNF-α and IL-1β

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and a negative control (no LPS).

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

-

-

Cytokine Measurement (TNF-α and IL-1β):

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-1β production by this compound compared to the LPS-only treated group.

Proposed In Vitro Neuroinflammation Assay in BV-2 Microglial Cells

While direct studies are lacking, this proposed protocol provides a framework for investigating this compound's effects in a neuroinflammatory context.

Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated BV-2 microglial cells.

Materials:

-

BV-2 microglial cell line

-

DMEM/F-12 medium

-

FBS, Penicillin-Streptomycin

-

LPS

-

This compound

-

Reagents for Western blotting (primary antibodies for p-p65, p-p38, p-ERK, p-JNK, iNOS, COX-2)

-

Griess Reagent and ELISA kits as in 4.1.

Procedure:

-

Cell Culture and Seeding: As described for RAW 264.7 cells, but using DMEM/F-12 medium.

-

Treatment and Stimulation: As described in 4.1.

-

Measurement of NO and Cytokines: As described in 4.1.

-

Western Blot Analysis:

-

Lyse the cells and collect protein extracts.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65, p38, ERK, JNK, as well as iNOS and COX-2.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using an ECL detection system and quantify band intensities.

-

-

Data Analysis: Analyze the changes in protein expression and phosphorylation in response to this compound treatment.

Proposed In Vivo Neuroinflammation Model

This protocol outlines a potential in vivo study to assess the efficacy of this compound in a mouse model of neuroinflammation.

Objective: To investigate the in vivo anti-neuroinflammatory effects of this compound in an LPS-induced mouse model.

Animals: Male C57BL/6 mice (8-10 weeks old).

Materials:

-

LPS

-

This compound

-

Saline

-

Tissue homogenization buffer

-

ELISA kits for TNF-α, IL-1β, IL-6

-

Reagents for immunohistochemistry (Iba1 antibody)

Procedure:

-

Acclimatization: Acclimatize mice for one week.

-

Grouping: Divide mice into four groups: Control (saline + vehicle), LPS (LPS + vehicle), this compound low dose (LPS + low dose this compound), and this compound high dose (LPS + high dose this compound).

-

Treatment: Administer this compound (e.g., 10 and 50 mg/kg, i.p.) or vehicle 1 hour before LPS injection.

-

Induction of Neuroinflammation: Inject LPS (1 mg/kg, i.p.).

-

Sample Collection: At 24 hours post-LPS injection, euthanize the mice and collect brain tissue (hippocampus and cortex).

-

Cytokine Analysis: Homogenize brain tissue and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA.

-

Immunohistochemistry:

-

Perfuse a subset of mice with paraformaldehyde.

-

Collect brains, postfix, and prepare cryosections.

-

Perform immunohistochemical staining for Iba1 to assess microglial activation.

-

Capture images using a fluorescence microscope and quantify the Iba1-positive area.

-

-

Data Analysis: Compare cytokine levels and microglial activation between the different treatment groups.

References

- 1. The Role of Microglia and the Nlrp3 Inflammasome in Alzheimer's Disease | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Role of neuroinflammation in neurodegeneration: new insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of Microglia and the Nlrp3 Inflammasome in Alzheimer's Disease [frontiersin.org]

- 5. The role of NLRP3 inflammasome for microglial response to peripheral inflammation [sjzsyj.com.cn]

- 6. Peiminine Protects Dopaminergic Neurons from Inflammation-Induced Cell Death by Inhibiting the ERK1/2 and NF-κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Inflammatory Signals in BV-2 Microglia in Response to Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Efficacy, chemical composition, and pharmacological effects of herbal drugs derived from Fritillaria cirrhosa D. Don and Fritillaria thunbergii Miq. [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Bulbus Fritillariae Cirrhosae as a Respiratory Medicine: Is There a Potential Drug in the Treatment of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NLRP3 Inflammasome Is Expressed and Functional in Mouse Brain Microglia but Not in Astrocytes | PLOS One [journals.plos.org]

- 13. NLRP3 Inflammasome Is Expressed and Functional in Mouse Brain Microglia but Not in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Imperialine in Fritillaria cirrhosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract